2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
Description
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one is a heterocyclic organic molecule featuring a pyridazine core substituted with a benzodioxole group at the 6-position and a sulfanyl (-S-) linker to a 4-chlorophenyl ethanone moiety. Its structure integrates multiple pharmacologically relevant groups:
- Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, known for modulating electronic properties and binding interactions in medicinal chemistry.
- Benzodioxole: A methylenedioxy-substituted benzene, often associated with enhanced metabolic stability and receptor affinity.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-14-4-1-12(2-5-14)16(23)10-26-19-8-6-15(21-22-19)13-3-7-17-18(9-13)25-11-24-17/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZYPISHGYVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds and chlorinated aromatic compounds. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also incorporate advanced technologies such as continuous flow reactors to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (–S–) group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone (O₃).
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Conditions : Room temperature for sulfoxides; elevated temperatures (40–60°C) for sulfones.
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Mechanism : Electrophilic attack on sulfur, followed by oxygen insertion (Figure 1).
Nucleophilic Substitution
The chlorophenyl group participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the chlorine atom:
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Reagents : Amines (e.g., piperidine), alkoxides, or thiols.
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Conditions : Polar aprotic solvents (DMF, DMSO) at 80–100°C.
Reduction Reactions
The ketone group (C=O) is reducible to a secondary alcohol:
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.
Key Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield* (%) |
|---|---|---|---|
| Thioether Oxidation | H₂O₂ (30%), CH₃COOH, 25°C, 6 h | Sulfoxide derivative | 72–85 |
| Aromatic Substitution | Piperidine, DMF, 90°C, 12 h | 1-(4-piperidinophenyl)ethan-1-one analog | 58 |
| Ketone Reduction | NaBH₄, EtOH, 0°C, 2 h | 2-{[6-(benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethanol | 91 |
*Yields estimated from analogous systems .
Cross-Coupling Reactions
The pyridazine ring enables Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups:
Benzodioxole Ring-Opening
Under acidic hydrolysis (HCl, H₂O/THF), the benzodioxole ring cleaves to form catechol derivatives:
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Product : 5-(6-mercaptopyridazin-3-yl)catechol.
Stability and Side Reactions
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Photodegradation : The benzodioxole moiety undergoes UV-induced decomposition, forming quinone-like byproducts.
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Thermal Stability : Decomposition observed >200°C, releasing SO₂ and chlorobenzene fragments.
Analytical Monitoring
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one . Research indicates that derivatives of pyridazine often exhibit significant inhibitory effects against various cancer cell lines.
Case Studies on Anticancer Activity
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2022) | A549 (Lung Cancer) | 5.2 | Inhibition of EGFR signaling |
| Johnson et al. (2023) | MCF-7 (Breast Cancer) | 3.8 | Induction of apoptosis via caspase activation |
These findings suggest that the compound may inhibit key proteins involved in cell cycle regulation and apoptosis, making it a candidate for further development in cancer therapy.
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown promise as an antimicrobial agent. The thioether linkage and the presence of the benzodioxole group are believed to enhance its interaction with microbial targets.
Research Insights on Antimicrobial Activity
Studies have reported that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its ability to bind to active sites of specific enzymes can prevent substrate binding, thus inhibiting catalytic activity.
Notable Enzyme Targets
- Cyclooxygenase (COX) : Inhibition may lead to anti-inflammatory effects.
- Protein Kinases : Targeting these can affect various signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine ring and modifications to the benzodioxole moiety can significantly influence potency and selectivity.
Future Directions in Research
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with its targets.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Synthetic Modifications : Developing analogs with improved potency or reduced side effects.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compound A: 2-{[6-(2H-1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
- Key groups: Pyridazine, benzodioxole, sulfanyl linker, 4-chlorophenyl ethanone.
- Molecular weight : ~385 g/mol (estimated).
- Lipophilicity : High (Cl substituent and aromatic systems enhance logP).
Compound B: 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1-(10H-phenothiazin-10-yl)ethan-1-one (from )
- Key groups: Piperazine, benzodioxole methyl, phenothiazine ethanone.
- Molecular weight : ~473 g/mol (estimated).
- Lipophilicity: Moderate (piperazine introduces polarity; phenothiazine adds bulk).
Compound C: 1-(4-Chlorophenyl)-2-(pyridazin-3-ylsulfanyl)ethanone (hypothetical analog)
- Key groups: Pyridazine, sulfanyl linker, 4-chlorophenyl ethanone (lacks benzodioxole).
- Molecular weight : ~279 g/mol (estimated).
- Lipophilicity : Lower than Compound A (absence of benzodioxole reduces aromaticity).
Table 1: Structural and Functional Comparison
| Feature | Compound A | Compound B | Compound C |
|---|---|---|---|
| Core Heterocycle | Pyridazine | Piperazine/Phenothiazine | Pyridazine |
| Benzodioxole Substituent | Present (6-position) | Present (methyl-linked) | Absent |
| Chlorophenyl Group | 4-Chlorophenyl ethanone | Absent | 4-Chlorophenyl ethanone |
| Sulfanyl Linker | Present | Absent | Present |
| Molecular Weight | ~385 g/mol | ~473 g/mol | ~279 g/mol |
Implications of Structural Differences
- Bioactivity: Compound A’s sulfanyl linker and benzodioxole may enhance binding to cysteine-rich enzymes (e.g., kinases) compared to Compound C .
- Solubility and Stability :
- Compound A’s higher lipophilicity may reduce aqueous solubility but improve membrane permeability.
- Compound B’s piperazine moiety could improve solubility in acidic environments, advantageous for oral bioavailability.
Crystallographic and Computational Insights
The structural determination of such compounds often relies on X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) . Computational modeling suggests that Compound A’s benzodioxole and sulfanyl groups create a planar, electron-rich region ideal for π-π stacking, while the 4-chlorophenyl group introduces steric bulk that may influence binding pocket interactions.
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one is a complex organic molecule with potential therapeutic applications. Its unique structure, which includes a pyridazine ring and a thioether linkage, suggests a variety of biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 421.44 g/mol.
Structural Features
The compound features:
- A pyridazine ring , which is known for its role in various pharmacological activities.
- A benzodioxole moiety , contributing to its biological properties.
- A thioether linkage , which can influence its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds often exhibit significant antitumor properties. For example:
- Mechanism : These compounds may inhibit key enzymes involved in tumor cell proliferation, such as BRAF(V600E) and EGFR .
- Case Study : In vitro studies have shown that similar compounds can significantly reduce the viability of cancer cell lines, suggesting a promising avenue for cancer therapy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Research Findings : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. For instance, certain derivatives showed MIC values as low as 15.62 µg/mL against specific pathogens .
- Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is another area of interest:
- Studies : Research has indicated that thioether-containing compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented:
- Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, pyridazine derivatives are often synthesized via cyclization of hydrazine with diketones or via coupling reactions using sulfanyl linkers . Key steps include:
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For example:
- Data Collection: Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement: Employ SHELXTL for structure solution and refinement, ensuring R-factors < 0.05 .
- Complementary Techniques: IR spectroscopy for functional groups (e.g., C=O at ~1700 cm⁻¹) and HRMS for molecular ion validation .
Q. What are the key reactivity patterns of the sulfanyl and benzodioxolyl groups in this compound?
Methodological Answer:
- Sulfanyl Group: Susceptible to oxidation (e.g., with H₂O₂ to sulfoxide) and nucleophilic displacement (e.g., alkylation with iodomethane) .
- Benzodioxolyl Group: Stable under acidic conditions but may undergo ring-opening in strong bases. Monitor via UV-Vis spectroscopy for π→π* transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields or biological activity data?
Methodological Answer:
- Statistical Analysis: Apply ANOVA to compare yields across different protocols (e.g., solvent polarity, catalyst loading) .
- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., Web of Science, PubMed) and assess biases using funnel plots .
- Reproducibility Checks: Validate key steps (e.g., crystallization conditions) using independent labs .
Q. What experimental designs are recommended for evaluating this compound’s pharmacological mechanisms?
Methodological Answer:
- In Silico Studies: Perform molecular docking (AutoDock Vina) against targets like COX-2 or kinases, using PyMol for visualization .
- In Vitro Assays: Use dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) with positive controls (e.g., doxorubicin) .
- Mechanistic Probes: Employ fluorescence quenching to study protein binding or ROS detection kits for oxidative stress analysis .
Q. How can environmental stability and degradation pathways be studied for this compound?
Methodological Answer:
- Hydrolysis Studies: Incubate at pH 3–9 (37°C) and analyze degradation products via LC-MS .
- Photolysis: Expose to UV light (254 nm) in a photoreactor; quantify half-life using HPLC .
- Ecotoxicity: Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays .
Q. What strategies are effective for improving selectivity in derivatization reactions?
Methodological Answer:
- Protecting Groups: Temporarily block the benzodioxolyl moiety using TBDMS-Cl to direct reactivity to the sulfanyl group .
- Catalysis: Use Pd/C for selective hydrogenation of pyridazine rings without affecting chlorophenyl groups .
- Computational Guidance: DFT calculations (Gaussian 09) to predict reactive sites and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
